
N-(3,5-dimethoxyphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(3,5-dimethoxyphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic molecule. It contains functional groups such as carboxamide and naphthyridine, which are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like Ullmann condensation . This involves the reaction of an aryl halide with an amine in the presence of a copper catalyst .Scientific Research Applications
Cytotoxic Activity and Antitumor Properties
Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, which include compounds structurally related to N-(3,5-dimethoxyphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide, has shown significant cytotoxic activity. For example, a study by Deady et al. (2003) found that these compounds exhibit potent cytotoxicity against various cancer cell lines, such as murine P388 leukemia and Lewis lung carcinoma, with some compounds demonstrating IC50 values less than 10 nM. Additionally, their study revealed that certain derivatives could be curative against colon 38 tumors in mice at specific doses (Deady et al., 2003).
Antibacterial Properties
Another area of application is in the synthesis and evaluation of antibacterial agents. Egawa et al. (1984) synthesized and evaluated a series of pyridonecarboxylic acids, which are structurally related to this compound. Their research highlighted the potential of these compounds in inhibiting the growth of various bacterial pathogens, including Escherichia coli (Egawa et al., 1984).
Synthesis and Characterization for Various Applications
The synthesis and characterization of compounds related to this compound have been a significant focus in scientific research. For instance, Guleli et al. (2019) described an efficient method for synthesizing derivatives of benzo[b][1,8]naphthyridine-3-carboxamide, showcasing their potential for diverse applications in chemical research (Guleli et al., 2019).
Potential in Treating Bladder Function Disorders
A study by Natsugari et al. (1999) explored the use of 1,7-naphthyridine-6-carboxamide derivatives as antagonists for the tachykinin NK(1) receptor. These compounds, including variations structurally related to this compound, demonstrated potential in treating bladder function disorders, showing significant in vitro and in vivo antagonistic activities (Natsugari et al., 1999).
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-7-methyl-4-oxo-1-propyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-5-8-24-12-18(19(25)17-7-6-13(2)22-20(17)24)21(26)23-14-9-15(27-3)11-16(10-14)28-4/h6-7,9-12H,5,8H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQWBTRSFRDOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
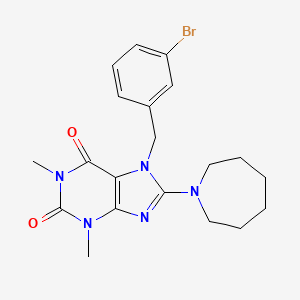

![2-[(6-Fluoropyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2875739.png)
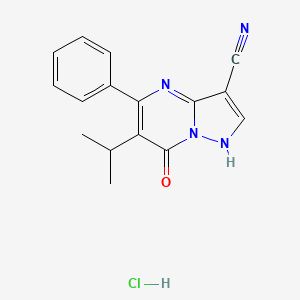
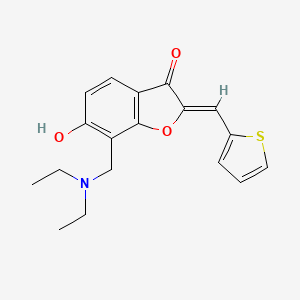
![1-Methyl-3-[3-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2875743.png)

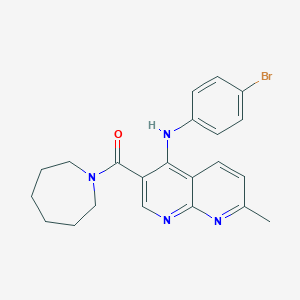
![N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-N-(2-methoxy-1-methylethyl)acetamide](/img/structure/B2875746.png)
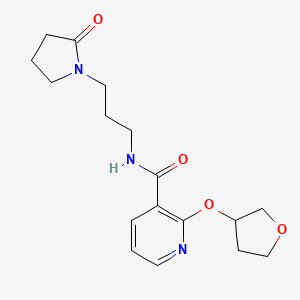
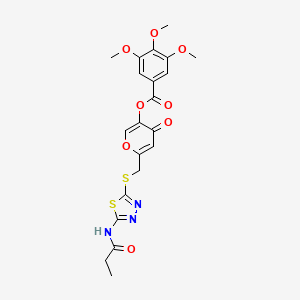
![N-cyclopentyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2875754.png)
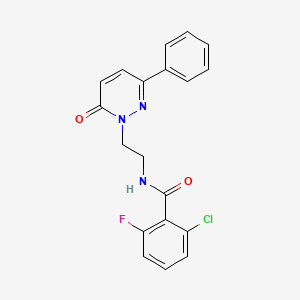
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2875758.png)
